Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate
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Overview
Description
Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate is a complex organic compound that belongs to the class of pyrazolo[1,5-d][1,2,4]triazine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The presence of the pyrazolo[1,5-d][1,2,4]triazin-1-yl moiety imparts unique chemical properties to this compound, making it a subject of interest in various scientific research fields.
Mechanism of Action
Based on the structure of the compound, it contains a pyrazolo[1,5-d][1,2,4]triazine ring, which is a structural subunit found in numerous compounds valuable in medicinal chemistry . Compounds with similar structures have been studied for anticancer activity as topoisomerase II alpha inhibitors and inhibitors of an Hh signalling cascade .
Preparation Methods
The synthesis of Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate typically involves multi-step organic reactions. One common synthetic route includes the condensation of 8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl with acetamido benzoate under specific reaction conditions. The reaction conditions often involve the use of catalysts and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these reaction conditions to achieve higher yields and purity.
Chemical Reactions Analysis
Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of corresponding oxo derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where specific functional groups are replaced by other groups under suitable conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific chemical properties.
Comparison with Similar Compounds
Methyl 2-(2-(oxo-8-(p-tolyl)pyrazolo[1,5-d][1,2,4]triazin-1-yl)acetamido)benzoate can be compared with other pyrazolo[1,5-d][1,2,4]triazin-1-yl derivatives. Similar compounds include:
Pyrazolo[1,5-a]pyrimidines: Known for their biological activities and potential therapeutic applications.
Pyrazolo[4,3-d]thiazoles: Studied for their anticancer and antimicrobial properties.
Pyrazolo[3,4-d]pyrimidines: Investigated for their enzyme inhibitory activities and potential as drug candidates
Properties
IUPAC Name |
methyl 2-[[2-[2-(4-methylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5-yl]acetyl]amino]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H19N5O4/c1-14-7-9-15(10-8-14)18-11-19-21(29)26(23-13-27(19)25-18)12-20(28)24-17-6-4-3-5-16(17)22(30)31-2/h3-11,13H,12H2,1-2H3,(H,24,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVPYIOMRSRUSGN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NN3C=NN(C(=O)C3=C2)CC(=O)NC4=CC=CC=C4C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H19N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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